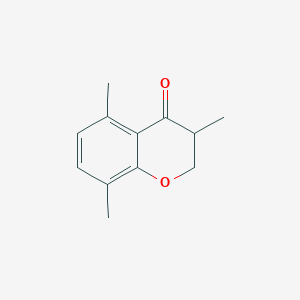

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Description

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic dihydrobenzopyranone derivative characterized by methyl substituents at positions 3, 5, and 8 of its benzopyranone core. This compound belongs to the chromanone family, which is structurally related to flavonoids but lacks hydroxyl groups at key positions.

Properties

CAS No. |

61995-66-2 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,5,8-trimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |

InChI Key |

JDXAVVZBVJGOBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C(C=CC(=C2C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,5,8-Trimethylchroman-4-one involves several steps. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phosphorus pentoxide, and trifluoroacetic acid . Major products formed from these reactions include different chromanone derivatives, which exhibit significant biological activities .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that 3,5,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that this compound scavenges free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications for inflammatory diseases .

Neuroprotective Potential

Recent investigations highlight the neuroprotective effects of this compound against neurodegenerative diseases. It has been observed to enhance neuronal survival and function under stress conditions by modulating pathways associated with cell survival and apoptosis .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Field trials indicated that it effectively repels certain pests while being non-toxic to beneficial insects. This characteristic makes it a candidate for developing eco-friendly pest control agents .

Plant Growth Regulation

Studies have suggested that this compound can act as a plant growth regulator, promoting seed germination and enhancing root development. Its application in agricultural practices could lead to improved crop yields and resilience against environmental stressors .

Food Science Applications

Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its incorporation into food products can enhance sensory attributes without compromising safety or quality .

Preservative Properties

The compound's antioxidant properties also extend to food preservation. It can inhibit lipid peroxidation in food products, thereby extending shelf life and maintaining nutritional quality. Research has shown that incorporating this compound into food formulations can significantly reduce spoilage rates .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antioxidant | Effective free radical scavenger |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |

| Neuroprotective | Enhances neuronal survival under stress | |

| Agriculture | Pesticidal activity | Repels pests without harming beneficial insects |

| Plant growth regulation | Promotes seed germination and root development | |

| Food Science | Flavoring agent | Enhances flavor profile in food products |

| Preservative properties | Reduces spoilage rates through antioxidant action |

Case Studies

-

Antioxidant Activity Study

A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity . -

Neuroprotective Effects Research

Research conducted at a leading university demonstrated that this compound can protect neurons from oxidative stress-induced apoptosis in cultured neuronal cells. The findings suggest its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer’s disease . -

Field Trials on Pesticidal Activity

Field trials assessing the efficacy of this compound as a natural pesticide showed promising results with a significant reduction in pest populations compared to untreated controls while maintaining the health of beneficial insect populations .

Mechanism of Action

The mechanism of action of 3,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and tumor necrosis factor-α (TNF-α), which are involved in inflammatory and neurodegenerative processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydroquercetin (Taxifolin)

- Structure : 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one .

- Key Features :

- Biological Activity : Antioxidant, neuroprotective, and cardiovascular effects. Solubility enhancement strategies (e.g., cyclodextrin complexes) are critical for bioavailability .

6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one

- Structure : Bromine substituents at C6 and C8 .

- Key Features: Halogenation increases molecular weight (305.95 g/mol) and electronegativity. Potential applications in halogen-bond-driven supramolecular chemistry.

- Safety : Requires careful handling due to environmental and health risks .

Foeniculin G

- Structure : (2S,6S,7R,8R)-7-hydroxy-2,6,8-trimethyl-2,3,5,6,7,8-hexahydro-4H-chromen-4-one .

- Key Features :

7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP)

- Structure : Dimethyl groups at C2 and a hydroxyl group at C7 .

- Key Features: Molecular weight: 192.21 g/mol.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | C12H14O2 | 190.24 | ~2.5 (High) | Low aqueous solubility |

| Dihydroquercetin | C15H12O7 | 304.25 | ~1.3 (Moderate) | Requires solubilization aids |

| 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | C9H6Br2O2 | 305.95 | ~3.0 (High) | Poor in polar solvents |

| Foeniculin G | C12H18O3 | 210.27 | ~1.8 (Moderate) | Moderate in ethanol |

| JNP | C11H12O3 | 192.21 | ~2.0 (Moderate) | Soluble in organic solvents |

Biological Activity

3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as 3,5,8-trimethylchroman-4-one, is a compound belonging to the class of chroman derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews its biological activity based on recent studies and findings.

Molecular Characteristics

- CAS Number: 61995-66-2

- Molecular Formula: C12H14O2

- Molecular Weight: 190.24 g/mol

- IUPAC Name: 3,5,8-trimethyl-2,3-dihydrochromen-4-one

| Property | Value |

|---|---|

| CAS No. | 61995-66-2 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3,5,8-trimethyl-2,3-dihydrochromen-4-one |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects: It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.

- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

- Enzyme Inhibition: It inhibits acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Research has demonstrated the compound's efficacy against various cancer cell lines. For instance:

- A study indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains:

- In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines:

- A notable reduction in TNF-α levels was observed in treated macrophages, suggesting its application in inflammatory disorders .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell proliferation noted at concentrations above 50 µM.

Case Study 2: Antimicrobial Activity

A clinical study assessed the effectiveness of this compound against multidrug-resistant bacterial strains isolated from patients. The findings showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.